N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide
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Overview
Description
N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzothiazole moiety, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyrrolidine: The final step involves coupling the fluorinated benzothiazole derivative with pyrrolidine-1-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides: These compounds are potential succinate dehydrogenase inhibitors.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide is unique due to its specific combination of a pyrrolidine ring, a benzothiazole moiety, and a fluorinated phenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21FN4O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-fluoro-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H21FN4O2S/c20-12-7-8-14(22-19(26)24-9-3-4-10-24)13(11-12)17(25)23-18-21-15-5-1-2-6-16(15)27-18/h7-8,11H,1-6,9-10H2,(H,22,26)(H,21,23,25) |
InChI Key |
IIDWGWCEVDPTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4 |
Origin of Product |
United States |
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